2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Overview
Description
“2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridinylpyrimidine skeleton .Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines, including “2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine”, have aroused the interest of researchers due to their valuable biological properties . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . Therefore, these compounds offer potential for further optimization and development to new antitubercular and anti-HIV agents .
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine are RORγt , PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, while PHD-1, JAK1, and JAK2 are involved in cellular signaling pathways .
Mode of Action
It is known to act as an inhibitor of its primary targets . This means it binds to these targets and prevents them from performing their normal functions, thereby altering cellular processes.
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibitory action on its targets. For instance, by inhibiting JAK1 and JAK2, it can disrupt the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune responses .
Pharmacokinetics
Its molecular weight of 210235 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The inhibition of its targets by this compound can lead to various molecular and cellular effects. For instance, it has been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities suggest that it may have potential therapeutic applications in the treatment of diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature, preferably in a cool and dark place, and under inert gas . Furthermore, its efficacy may be influenced by the physiological environment, such as the presence of other molecules that can interact with it or its targets.
Properties
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDPUDWEEVLQBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346266 | |
Record name | 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31052-93-4 | |
Record name | 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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